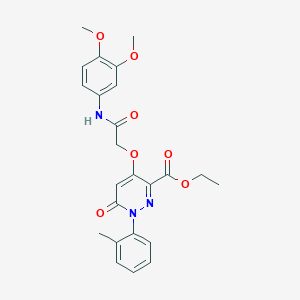
5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,4-Difluorophenyl)-1,3,4-oxadiazol-2-ol, also known as DFO, is a heterocyclic compound that has gained attention in the scientific community due to its potential applications in various fields. DFO is a member of the oxadiazole family, which has been extensively studied for its biological and pharmacological properties.
Scientific Research Applications
Optoelectronic Device Applications
5-Pentafluorophenyl-1,2,4-oxadiazoles, including 5-(2,4-difluorophenyl)-1,3,4-oxadiazol-2-ol, have been synthesized for use in optoelectronic devices due to their light-emitting properties. These compounds show potential as light-emitters, making them suitable for applications in optoelectronics (Buscemi et al., 2006).
Electronic and Molecular Properties
In the field of organic electronics, derivatives of 1,3,4-oxadiazole, like this compound, are studied for their optoelectronic properties. They are used in molecular wires and OLED devices due to their ability to facilitate electron transport. The electron-withdrawing effect of the oxadiazole units is key in these applications (Wang et al., 2006).
Synthesis of Difluoromethylene-Containing Compounds
Research on the synthesis of difluoromethylene-containing 1,2,4-Oxadiazole compounds, which can include this compound, has shown potential for creating various organic compounds. These synthesized compounds find applications in different chemical industries, including pharmaceuticals (Yang et al., 2007).
Fluorinated Poly(Arylene Ether-1,3,4-oxadiazole)s
Fluorinated 1,3,4-oxadiazoles, such as this compound, are used to produce highly fluorinated polymers. These polymers are explored for their sensory properties to fluoride anion, indicating potential applications in chemical sensors and advanced materials science (Ding & Day, 2006).
Liquid Crystalline Properties
1,3,4-Oxadiazole-based compounds, which include this compound, have been synthesized and studied for their liquid crystalline properties. These compounds are significant in the development of liquid crystal displays and other related technologies (Zhu et al., 2009).
Interface with Metallic Surfaces
Studies on the interface of derivatives of 1,3,4-oxadiazole with metallic surfaces, particularly in the context of organic light-emitting diodes (OLEDs), reveal their significance in electronic device fabrication and molecular electronics. The molecular arrangement on surfaces can influence the efficiency and stability of these devices (Kwon et al., 2006).
properties
IUPAC Name |
5-(2,4-difluorophenyl)-3H-1,3,4-oxadiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2N2O2/c9-4-1-2-5(6(10)3-4)7-11-12-8(13)14-7/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDCTYHFYFHAOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=NNC(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-(5-chloro-2-methylphenyl)-2-{14-oxo-9-thia-11,13,15,16-tetraazatetracyclo[8.7.0.0^{2,8}.0^{13,17}]heptadeca-1(10),2(8),11,16-tetraen-15-yl}acetamide](/img/structure/B2699643.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propane-2-sulfonamide](/img/structure/B2699647.png)
amine](/img/structure/B2699649.png)



![3-[(5-Chloropyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2699658.png)
![2-[(1-Prop-2-enoylpiperidin-4-yl)methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2699659.png)
![N-(3,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2699660.png)
